
N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide is a synthetic organic compound that features a quinoline moiety linked to a sulfamoylphenyl group via a formamide linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide typically involves the following steps:
Formation of Quinolin-3-ylmethyl Intermediate: This can be achieved through the alkylation of quinoline with an appropriate alkylating agent.
Formamide Linkage Formation: The final step involves the formation of the formamide linkage, which can be achieved through the reaction of the quinolin-3-ylmethyl intermediate with 4-sulfamoylphenylformamide under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could potentially modify the formamide or sulfamoyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl ring or quinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to amine derivatives.
Applications De Recherche Scientifique
N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, compounds like N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide may interact with proteins or enzymes, inhibiting their function or altering their activity. This interaction could involve binding to active sites or allosteric sites, leading to changes in the molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Quinolin-3-ylmethyl)-N-(4-aminophenyl)formamide
- N-(Quinolin-3-ylmethyl)-N-(4-methylphenyl)formamide
- N-(Quinolin-3-ylmethyl)-N-(4-nitrophenyl)formamide
Uniqueness
N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide is unique due to the presence of the sulfamoyl group, which can impart specific biological activities and chemical properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Propriétés
Numéro CAS |
62294-91-1 |
|---|---|
Formule moléculaire |
C17H15N3O3S |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N-(quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide |
InChI |
InChI=1S/C17H15N3O3S/c18-24(22,23)16-7-5-15(6-8-16)20(12-21)11-13-9-14-3-1-2-4-17(14)19-10-13/h1-10,12H,11H2,(H2,18,22,23) |
Clé InChI |
WGBDQVGVYQBGKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)CN(C=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole](/img/structure/B12886554.png)


![2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12886574.png)
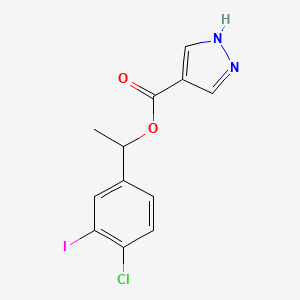
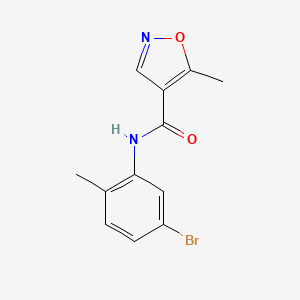

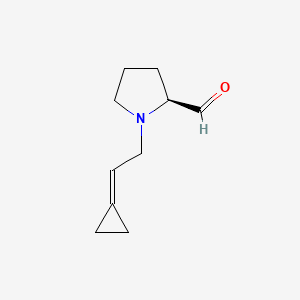
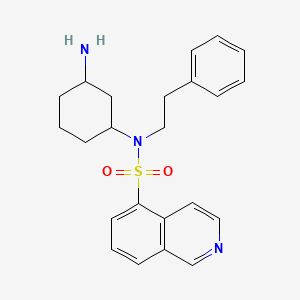

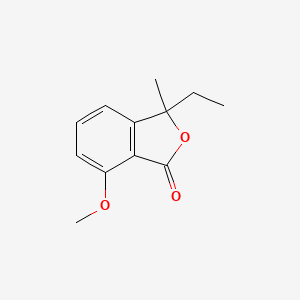
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)
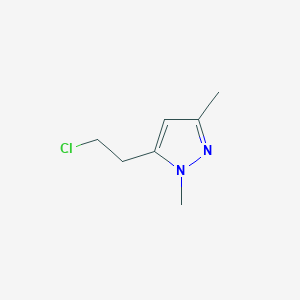
![2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole](/img/structure/B12886616.png)
